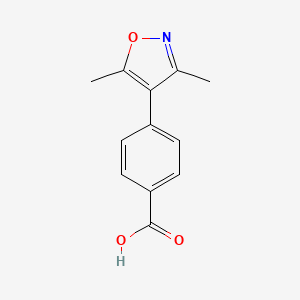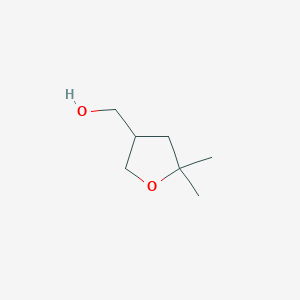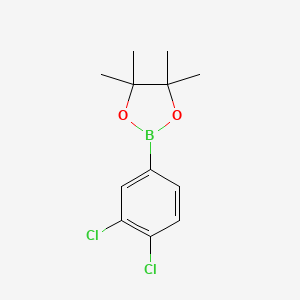
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCPTD) is a boron-containing organic compound that is used in a variety of scientific research applications. DCPTD is a colorless and odorless compound, and has a molecular weight of 325.7 g/mol. It is a stable compound and can be stored at room temperature for extended periods of time. DCPTD is soluble in most organic solvents, and can be used in a variety of chemical reactions.
Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound has been used to synthesize novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are potential intermediates for creating new materials for LCD technology and might be therapeutic for neurodegenerative diseases (Das et al., 2015).
Synthesis of Organometallic Compounds
It is used in the synthesis of various organometallic compounds, such as allylborolanes, which are intermediates in organic synthesis reactions (Shimizu et al., 2010).
Development of Silicon-Based Drugs and Odorants
The compound serves as a building block in the synthesis of biologically active silicon-containing molecules, demonstrating its utility in pharmaceutical and odorant development (Büttner et al., 2007).
Preparation of Electron Transport Materials
It is integral in synthesizing key intermediates for electron transport materials, showing its relevance in the field of materials science (Xiangdong et al., 2017).
Chemical Properties and Reactions
- Reaction with Acetonitrile: This compound reacts with acetonitrile to form corresponding 2-oxazolines, with yields influenced by the nature of the substituent on the boron atom. This reaction showcases its reactivity and potential in synthesizing heterocyclic compounds (Kuznetsov et al., 2001).
Electrochemical Properties
The electrochemical properties of sulfur-containing derivatives of this compound have been analyzed, revealing its potential in electrochemistry and the synthesis of selectively substituted products (Tanigawa et al., 2016).
Synthesis of Bithiophene Complexes
The compound has been used to synthesize bithiophene complexes with unique optical properties, which could be significant in the development of luminescent materials (Peay et al., 2011).
Structural Analysis and Crystallography
Studies on the crystal structure and DFT (Density Functional Theory) analysis of certain derivatives provide insights into its molecular structure and properties, which are important in understanding its chemical behavior (Huang et al., 2021).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZBCNEXKOLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579282 | |
| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
401797-02-2 | |
| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



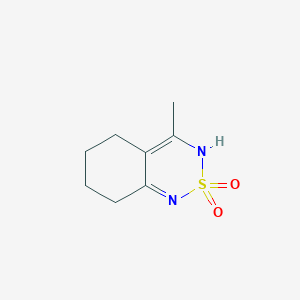
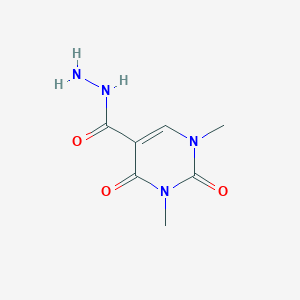
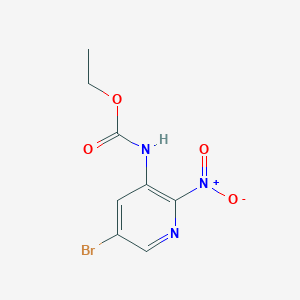
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)


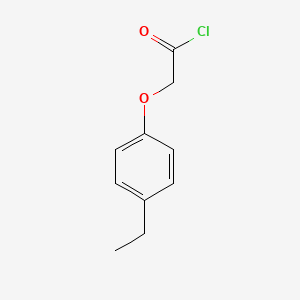
![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
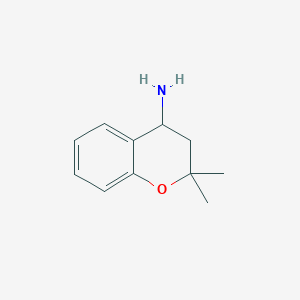
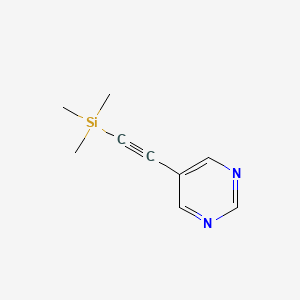
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
